molecular formula C18H17N3O3 B5305874 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

Cat. No.: B5305874
M. Wt: 323.3 g/mol
InChI Key: HDSPXQSHZILDQA-UHFFFAOYSA-N
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Description

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)18(22)19-11-16-20-17(21-24-16)14-9-5-6-10-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPXQSHZILDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Group: The benzamide group is typically formed by the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-methylbenzamide: Similar in structure but lacks the oxadiazole ring.

    2-methylbenzamide derivatives: Various derivatives with different substituents on the benzamide group.

    Oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring.

Uniqueness

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is unique due to the combination of the oxadiazole ring and the methoxyphenyl and methylbenzamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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